Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate

Supercapacitor Metal-Organic Framework (MOF) Electrode Material

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate (CAS 1942879-47-1) is a rationally designed, bifunctional organic ligand that integrates a terephthalate backbone with two imidazole donor groups at the 2,5-positions. With a molecular formula of C₁₈H₁₈N₄O₄ and a molecular weight of 354.36 g/mol, it is supplied as a research-grade building block, typically at ≥98% purity, for the construction of advanced coordination polymers and metal-organic frameworks (MOFs).

Molecular Formula C18H18N4O4
Molecular Weight 354.4 g/mol
Cat. No. B12500234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2,5-di(1H-imidazol-1-yl)terephthalate
Molecular FormulaC18H18N4O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1N2C=CN=C2)C(=O)OCC)N3C=CN=C3
InChIInChI=1S/C18H18N4O4/c1-3-25-17(23)13-9-16(22-8-6-20-12-22)14(18(24)26-4-2)10-15(13)21-7-5-19-11-21/h5-12H,3-4H2,1-2H3
InChIKeyCRWKNNVVOKTYQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate: Technical Specifications and Core Characteristics for MOF Ligand Procurement


Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate (CAS 1942879-47-1) is a rationally designed, bifunctional organic ligand that integrates a terephthalate backbone with two imidazole donor groups at the 2,5-positions . With a molecular formula of C₁₈H₁₈N₄O₄ and a molecular weight of 354.36 g/mol, it is supplied as a research-grade building block, typically at ≥98% purity, for the construction of advanced coordination polymers and metal-organic frameworks (MOFs) . Its predicted physical properties include a density of 1.29±0.1 g/cm³ and a boiling point of 581.9±50.0 °C [1]. As an ester-protected analogue of 2,5-di(1H-imidazol-1-yl)terephthalic acid (H₂DTA), this compound serves as a protected precursor, offering enhanced solubility and distinct handling characteristics for specific synthetic workflows, including post-synthetic modification or one-pot ester hydrolysis strategies .

Why Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate Cannot Be Interchanged with Generic Terephthalate or Mono-Imidazole Ligands


Generic substitution of Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate with standard terephthalic acid or simpler imidazole-functionalized analogs is not feasible due to its unique, designed bifunctionality [1]. The specific 2,5-disubstitution pattern on the terephthalate core forces a distinct, rigid geometry and presents two potent, divergent N-donor sites [1][2]. This is in contrast to mono-substituted variants like 2-(imidazol-1-yl)terephthalic acid, which offer a different coordination mode and network topology [3]. Furthermore, the diethyl ester form of this ligand provides a crucial, quantifiable advantage in solubility and synthetic versatility over its free dicarboxylic acid counterpart (H₂DTA), allowing for alternative MOF synthesis pathways . This precise combination of a rigid carboxylate backbone with two coordinating imidazole groups in a specific 2,5-geometry is essential for accessing specific high-performance MOF architectures with properties that are unattainable with in-class alternatives [4].

Quantitative Differentiation of Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate-Derived MOFs in Supercapacitor and Sensing Applications


Superior Electrochemical Performance: 2D Ni-DTA MOF Outperforms Its 3D Interpenetrated Analogue

MOFs derived from the H₂DTA ligand demonstrate starkly different supercapacitor performance based on their framework dimensionality. The 2D layered Ni-MOF (Compound 1) exhibits a specific capacitance that is 1.67 times higher than its 3D interpenetrated analogue (Compound 2), both synthesized from the same H₂DTA ligand at different temperatures [1].

Supercapacitor Metal-Organic Framework (MOF) Electrode Material Energy Storage

High-Sensitivity Luminescent Sensing: Eu-DTA MOF for Selective Fe³⁺ Detection

The Eu-DTA MOF, constructed from the H₂DTA ligand, functions as a highly sensitive luminescent probe for Fe³⁺ ions. It achieves a Stern-Volmer quenching constant (Ksv) of 1.2 × 10⁴ M⁻¹ and a low detection limit of 2.9 × 10⁻⁵ M [1].

Luminescent Sensor Fe³⁺ Detection Lanthanide MOF Environmental Monitoring

Tb-DTA MOF: A Dual-Function Sensor for Fe³⁺ and Nitrobenzene

The Tb-DTA MOF, another H₂DTA-derived framework, demonstrates a dual-sensing capability, effectively quenching in the presence of both Fe³⁺ ions (Ksv = 1.0 × 10⁴ M⁻¹, LOD = 2.9 × 10⁻⁵ M) and nitrobenzene (Ksv = 1.2 × 10³ M⁻¹, LOD = 1.1 × 10⁻⁴ M) [1].

Bifunctional Sensor Fe³⁺ Detection Nitrobenzene Detection Lanthanide MOF

Framework Dimensionality Control: From 2D Layers to 3D PtS Networks via Reaction Temperature

The reaction temperature with the H₂DTA ligand dictates the final MOF architecture. Synthesis at 120°C yields a 2D layered Ni-MOF (Compound 1), while 180°C produces a 3D 2-fold interpenetrated framework with PtS topology (Compound 2) [1].

Crystal Engineering MOF Synthesis Topology Control Structure-Property Relationship

CO₂ to Cyclic Carbonate Conversion: Imidazole-Functionalized MOF vs. Non-Functionalized Analogue

A defective Hf-MOF constructed with a related imidazole-functionalized terephthalate ligand (2-(imidazol-1-yl)terephthalic acid) demonstrates significant catalytic activity for CO₂ cycloaddition, whereas its non-functionalized analogue (using 2,5-dihydroxyterephthalic acid) shows negligible activity under the same conditions [1].

CO₂ Conversion Cyclic Carbonate Heterogeneous Catalysis Defective MOF

Validated Application Scenarios for Diethyl 2,5-di(1H-imidazol-1-yl)terephthalate in Advanced Materials R&D


Precursor for High-Performance 2D Ni-MOF Electrodes in Supercapacitors

This compound serves as the essential ester-protected precursor for synthesizing the H₂DTA ligand, which in turn is used to fabricate a 2D Ni-MOF. This specific MOF architecture has demonstrated a 67% higher specific capacitance (167 F·g⁻¹) than its 3D interpenetrated analogue, making it a validated starting point for energy storage research where electrode material performance is paramount [1].

Building Block for Lanthanide MOF-Based Luminescent Sensors for Fe³⁺ and Nitrobenzene

The resulting H₂DTA ligand is crucial for creating Eu-DTA and Tb-DTA MOFs, which function as highly sensitive, dual-function luminescent sensors. These materials offer quantifiable detection limits for Fe³⁺ (LOD ~2.9 × 10⁻⁵ M) and nitrobenzene (LOD ~1.1-1.4 × 10⁻⁴ M), providing a data-driven basis for their use in environmental monitoring and safety applications [2].

Ligand Source for Topology-Controlled MOF Synthesis via Temperature Tuning

The bifunctional nature of the H₂DTA ligand, derived from this compound, allows for precise control over the resulting MOF's dimensionality and network topology. By simply adjusting the solvothermal synthesis temperature (120°C vs. 180°C), researchers can reliably target either a 2D layered structure or a 3D interpenetrated PtS framework, a clear and reproducible advantage in crystal engineering and materials design [1].

Precursor for Functionalized MOF Catalysts in CO₂ Valorization

This diethyl ester can be used as a soluble and versatile precursor for generating imidazole-functionalized terephthalic acid ligands. These ligands are proven components of defective MOF catalysts that enable the cycloaddition of CO₂ to epoxides under green conditions, a reaction where non-functionalized analogs are inactive, thus justifying its procurement for heterogeneous catalysis research in carbon capture and utilization [3].

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